Cas no 89027-27-0 (1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride)

1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride is a fluorinated piperazine derivative with potential applications in pharmaceutical and chemical research. Its structural features, including the 4-fluorophenyl and piperazinyl moieties, make it a valuable intermediate for the synthesis of bioactive compounds. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound may be of interest in the development of CNS-targeting agents due to its piperazine backbone, which is common in neuroactive molecules. Its well-defined chemical properties and purity ensure reproducibility in experimental settings, making it suitable for rigorous scientific investigations.
1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride structure
89027-27-0 structure
Product name:1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride
CAS No:89027-27-0
MF:C14H21Cl2FN2O
MW:323.233745336533
MDL:MFCD00828507
CID:615421
PubChem ID:20211987

1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride
    • 1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one,dihydrochloride
    • 1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
    • 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one dihydrochloride
    • SR-01000511674
    • C14H21Cl2FN2O
    • SCHEMBL10788566
    • 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-onedihydrochloride
    • 1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one;dihydrochloride
    • 1-(4-fluorophenyl)-4-(1-piperazinyl)-1-butanone dihydrochloride
    • WLDLFZGXYXOVFH-UHFFFAOYSA-N
    • MFCD00828507
    • 89027-27-0
    • DTXSID20603633
    • CS-0342332
    • SR-01000511674-1
    • 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2)
    • SB39658
    • DB-258828
    • MDL: MFCD00828507
    • Inchi: InChI=1S/C14H19FN2O.2ClH/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-11H2;2*1H
    • InChI Key: WLDLFZGXYXOVFH-UHFFFAOYSA-N
    • SMILES: C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl

Computed Properties

  • Exact Mass: 322.1014968g/mol
  • Monoisotopic Mass: 322.1014968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 259
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM169159-1g
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
D969801-1g
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 95%
1g
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0407S-100mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 98%
100mg
1797.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0407S-500mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 98%
500mg
4655.75CNY 2021-05-08
abcr
AB537678-250 mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride; .
89027-27-0
250MG
€610.50 2023-04-14
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0407S-500mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 98%
500mg
¥4800.42 2025-01-21
abcr
AB537678-100mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride; .
89027-27-0
100mg
€402.00 2025-02-15
abcr
AB537678-250mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride; .
89027-27-0
250mg
€583.80 2025-02-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0407S-50mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 98%
50mg
¥1364.05 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413002-500mg
1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride
89027-27-0 98%
500mg
¥6224.00 2024-04-26

Additional information on 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride

Introduction to 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride (CAS No. 89027-27-0)

The compound 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride, identified by the CAS number 89027-27-0, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit intriguing pharmacological properties, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly the combination of a butanone backbone with fluorophenyl and piperazine substituents, contribute to its unique chemical and biological characteristics.

From a chemical perspective, the structure of 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride is characterized by a highly functionalized aromatic system. The presence of a fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. Additionally, the piperazine moiety at the other end of the molecule adds another layer of complexity, influencing both solubility and metabolic stability. These structural elements make this compound a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents that target complex biological pathways. The CAS No. 89027-27-0 compound has been studied for its potential applications in various therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases. The fluorine substituent is known to enhance binding affinity to biological targets by increasing lipophilicity and reducing metabolic degradation. This property has been leveraged in the design of small-molecule drugs that require prolonged half-life and high target specificity.

One of the most compelling aspects of 1-(4-fluorophenyl)-4-(1-piperazinyl)-butanone dihydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. The dihydrochloride salt form enhances solubility and stability, making it easier to handle in synthetic and formulation processes. Researchers have utilized this compound in multi-step syntheses to create derivatives with enhanced pharmacological activity. For instance, modifications at the piperazine ring have led to compounds with improved receptor selectivity and reduced side effects.

The pharmacological profile of 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride has been extensively evaluated in preclinical studies. These studies have revealed that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression. The combination of structural elements from both the fluorophenyl and piperazine moieties appears to contribute to its unique pharmacological effects. Furthermore, preliminary data indicate that this compound may interact with enzymes involved in drug metabolism, offering insights into possible mechanisms of action.

Advances in computational chemistry have also played a crucial role in understanding the behavior of CAS No 89027-27-0 compounds like 1-(4-fluorophenyl)-4-(1-piperazinyl)-butanone dihydrochloride. Molecular modeling studies have helped researchers predict binding modes and optimize lead structures for better efficacy. These computational approaches are complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such combined efforts have accelerated the discovery process and provided valuable insights into structure-activity relationships.

The synthesis of 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride involves multiple steps that require precise control over reaction conditions. The introduction of fluorine into the aromatic ring typically requires specialized reagents and catalysts to achieve high yields and purity. Similarly, the coupling of the piperazine moiety necessitates careful selection of reaction partners to avoid unwanted side products. Industrial-scale production also demands attention to cost-effectiveness and environmental impact, prompting researchers to explore greener synthetic routes.

In conclusion, 89027-27-0 represents a fascinating chemical entity with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug development, while its well-documented synthetic pathways facilitate efficient production. As research continues to uncover new therapeutic targets and mechanisms, 1-butanone derivatives like this one will remain at forefronts scientific exploration.

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(CAS:89027-27-0)1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride
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